(D-Ala3)-Dynorphin A (1-11) amide
Description
Synthetic Methodologies for (D-Ala3)-Dynorphin A (1-11) Amide
The primary method for synthesizing this compound and other dynorphin (B1627789) analogs is solid-phase peptide synthesis (SPPS) . nih.govthaiscience.infofrontiersin.org This technique allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support. nih.govfrontiersin.org A common approach within SPPS is the use of Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids. nih.govthaiscience.infonih.gov
The general steps of Fmoc-based SPPS for this peptide would include:
Attachment of the first amino acid (in this case, Lysine) to a rink amide resin, which will ultimately yield the C-terminal amide. frontiersin.org
Removal of the Fmoc protecting group from the attached amino acid. frontiersin.org
Coupling of the next Fmoc-protected amino acid in the sequence (Proline), facilitated by coupling reagents like PyBOP and HOBt. nih.gov
This cycle of deprotection and coupling is repeated for each amino acid in the sequence, including the crucial incorporation of D-Alanine at the third position.
After the final amino acid (Tyrosine) is added, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). frontiersin.orgacs.orgnih.gov
Stereochemical Considerations in Peptide Design: D-Amino Acid Incorporation
The substitution of the naturally occurring L-amino acid with a D-amino acid, specifically D-Alanine at position 3, is a key structural modification in this compound. This change in stereochemistry has significant implications for the peptide's properties.
Enhanced Stability: One of the primary reasons for incorporating D-amino acids is to increase the peptide's resistance to enzymatic degradation. nih.govmdpi.com Endogenous peptides like dynorphin A are rapidly broken down by proteases in the body. nih.govtandfonline.comnih.gov The presence of a D-amino acid can hinder the recognition and cleavage of peptide bonds by these enzymes, leading to a longer biological half-life. mdpi.com Studies on other peptides have shown that D-amino acid substitutions can greatly improve stability in serum. nih.gov
Conformational Effects: The glycine (B1666218) residues at positions 2 and 3 of the native dynorphin A provide significant conformational flexibility. nih.gov Replacing Glycine at position 3 with D-Alanine introduces a specific conformational constraint. This can influence how the peptide folds and interacts with its target receptors. nih.gov Research on dynorphin A analogs has shown that substitutions at this position can affect the relative orientation of the crucial aromatic rings of Tyrosine at position 1 and Phenylalanine at position 4. nih.gov
Receptor Selectivity: The incorporation of D-Alanine at position 2 of a dynorphin A fragment was found to decrease its selectivity for the kappa-opioid receptor. nih.gov However, in the case of [D-Ala3]Dyn A(1-11)-NH2, it displayed a similar affinity for the kappa opioid receptor as the parent peptide but with greatly enhanced selectivity over mu and delta receptors. nih.gov Further research on a cyclic dynorphin analog showed that incorporating D-Ala at position 3 led to a 2-fold higher kappa opioid receptor affinity and 16-fold higher selectivity for kappa over mu receptors compared to the parent cyclic peptide. acs.orgnih.gov
Significance of C-Terminal Amidation in Peptide Analogs
The presence of an amide group (-NH2) at the C-terminus, instead of the natural carboxyl group (-COOH), is another critical modification in this compound.
Increased Stability: Similar to D-amino acid substitution, C-terminal amidation protects the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. nih.govlifetein.com This modification can prolong the peptide's shelf life and metabolic stability. lifetein.com
Mimicking Native Proteins: C-terminal amidation neutralizes the negative charge of the carboxyl group, making the peptide's terminus more closely resemble that of many native proteins. lifetein.com This can be important for biological activity.
Enhanced Receptor Interaction and Activity: The amide group can participate in hydrogen bonding interactions with the target receptor, potentially leading to improved binding affinity and efficacy. nih.gov Studies on antimicrobial peptides have shown that C-terminal amidation can increase their antimicrobial efficacy and facilitate interaction with lipid bilayers. nih.govbas.bg It has been suggested that the primary amide at the C-terminus can act as a specific membrane binding motif. researchgate.net
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXYHKIZMZEAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106N22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Opioid Receptor Binding and Functional Pharmacology
Binding Affinity and Selectivity at Kappa Opioid Receptors
The introduction of D-alanine at the third position significantly influences the compound's interaction with the kappa opioid receptor (KOR), enhancing its selectivity.
Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor. In these assays, (D-Ala3)-Dynorphin A (1-11) amide has demonstrated a high affinity for the central kappa opioid receptor. Studies using guinea pig brain homogenates have shown an IC50 value of 0.76 nM for the kappa receptor, which is comparable to the parent compound, Dynorphin (B1627789) A (1-11)-NH2 (IC50 = 0.58 nM). nih.gov This indicates that the D-Ala3 substitution maintains potent binding to the KOR.
Competition binding experiments reveal the selectivity of a compound by comparing its affinity for different receptors. This compound exhibits a greatly enhanced selectivity for the kappa receptor over mu (MOR) and delta (DOR) opioid receptors. nih.govmdpi.comencyclopedia.pub The IC50 ratios, a measure of selectivity, were found to be 350 for KOR vs. MOR and 1300 for KOR vs. DOR. nih.gov This demonstrates a pronounced preference for the kappa opioid receptor, a characteristic attributed to the conformational changes induced by the D-alanine substitution in the peptide's "message" sequence. nih.gov
Agonist Activity and Efficacy at Kappa Opioid Receptors
This compound is characterized as a highly selective KOR agonist. mdpi.comencyclopedia.pub Its efficacy as an agonist is determined through functional assays that measure downstream signaling events following receptor activation.
Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs). Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. The [35S]GTPγS binding assay is a standard method to quantify this activation, measuring the binding of a non-hydrolyzable GTP analog to G proteins upon receptor stimulation. nih.gov While specific [35S]GTPγS data for the linear this compound are not detailed in the provided search results, its classification as a potent agonist is well-established through other functional assays. nih.gov For context, related dynorphin analogues have been characterized using this assay; for instance, the [Pro3]Dyn A(1-11)-NH2 analogue was identified as a weak antagonist in a [35S]GTPγS assay, highlighting the utility of this method in determining the functional nature of such compounds. nih.gov
KOR activation typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). A reduction in intracellular cAMP levels is therefore a key indicator of KOR agonist activity. Studies on a cyclized analogue, c²˒⁵[DAsp²,Dap⁵]Dyn A (1–11)-NH₂, which incorporates the same D-Ala substitution at position 3, demonstrated potent, full KOR agonist activity in an adenylyl cyclase assay, with an EC50 value of 0.54 nM. nih.gov This result suggests that the D-Ala3 modification contributes significantly to the compound's ability to potently engage the KOR and modulate this critical second messenger pathway.
Assessment of Activity at Mu and Delta Opioid Receptors
A key feature of this compound is its substantially reduced affinity for mu and delta opioid receptors, which underpins its high selectivity for the kappa receptor.
Molecular Mechanisms of Receptor Activation and Intracellular Signaling
Ligand-Receptor Interaction Dynamics
The interaction of (D-Ala3)-Dynorphin A (1-11) amide with opioid receptors is characterized by a high affinity and remarkable selectivity for the kappa opioid receptor (KOR). This selectivity is a direct consequence of the stereochemical change at position 3. The native peptide, Dynorphin (B1627789) A (1-11) amide, binds with high affinity to KOR but also shows considerable affinity for mu (MOR) and delta (DOR) opioid receptors. In contrast, the introduction of a D-alanine at the third position dramatically enhances its selectivity for the KOR.
The "message-address" concept of opioid peptide binding posits that the N-terminal sequence (the "message") is responsible for the biological activity, while the C-terminal portion (the "address") dictates receptor selectivity. nih.gov In dynorphins, the N-terminal tetrapeptide Tyr-Gly-Gly-Phe is the common message sequence. The substitution within this region, specifically at the Gly3 position with D-Ala, induces a conformational change that is highly favorable for interaction with the binding pocket of the KOR, while simultaneously being less favorable for the MOR and DOR binding sites. frontiersin.org This substitution likely alters the relative orientation of the crucial aromatic rings of Tyrosine at position 1 and Phenylalanine at position 4, which are critical for opioid agonist activity. frontiersin.org
Research has shown that the structural, configurational, and lipophilic characteristics of the amino acid at position 3 play a pivotal role in determining both the potency and selectivity for the KOR. frontiersin.orgnih.gov Studies on a series of analogs with substitutions at this position have demonstrated that lipophilic amino acids generally lead to higher affinity for the KOR. frontiersin.org
The binding affinities of this compound and its parent compound for the three main opioid receptors are summarized in the table below, highlighting the profound effect of the D-Ala3 substitution on receptor selectivity.
| Compound | Receptor | IC50 (nM) | KOR vs MOR Selectivity Ratio | KOR vs DOR Selectivity Ratio |
| This compound | Kappa (κ) | 0.76 | 350 | 1300 |
| Mu (μ) | 266 | |||
| Delta (δ) | 990 | |||
| Dynorphin A (1-11) amide | Kappa (κ) | 0.58 | 5.3 | 24 |
| Mu (μ) | 3.1 | |||
| Delta (δ) | 14 | |||
| Data sourced from Lung et al., 1996. frontiersin.org |
Downstream Effector Coupling and Pathway Activation
The primary consequence of Gi/Go protein activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in intracellular cAMP levels has widespread effects on cellular function, including the modulation of synaptic plasticity and pain processing. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
Activation of opioid receptors, including the KOR, is known to regulate the activity of several kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways, which include the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), are crucial for regulating a wide array of cellular processes such as gene expression, cell proliferation, and apoptosis. The activation of the p38 MAPK pathway, in particular, has been linked to some of the aversive effects associated with KOR agonism, a process that may be mediated by β-arrestin2. nih.gov While the involvement of the MAPK pathway is a recognized consequence of KOR activation, specific studies detailing the direct effects of this compound on the activation or phosphorylation of specific MAPK components are not extensively documented in the current scientific literature.
Ion Channel Modulation Mechanisms
A key mechanism through which KOR agonists exert their effects is by modulating the activity of various ion channels. This modulation is a direct result of the activation of Gi/Go proteins. One of the well-established effects is the inhibition of voltage-gated calcium channels (VGCCs). nih.govnih.gov This inhibition reduces the influx of calcium into the neuron, which in turn decreases the release of neurotransmitters from presynaptic terminals.
Simultaneously, KOR activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov The opening of these channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. While these are the general mechanisms for KOR agonists, specific studies detailing the precise effects and potency of this compound on different subtypes of calcium and potassium channels are limited.
Receptor Trafficking and Internalization Properties
Upon agonist binding, GPCRs, including the KOR, are subject to regulatory processes such as desensitization, internalization, and downregulation. Internalization, the process by which the receptor is removed from the cell surface into the interior of the cell, is a critical mechanism for regulating the signaling duration and intensity. This process is often mediated by β-arrestins, which are recruited to the phosphorylated receptor.
The trafficking fate of the internalized receptor can vary depending on the activating ligand. Some agonists may promote the recycling of the receptor back to the cell surface, leading to resensitization, while others may target the receptor for degradation in lysosomes. Different dynorphin peptides have been shown to induce distinct patterns of KOR internalization and trafficking. frontiersin.org However, specific research investigating the internalization and subsequent trafficking pathways of the kappa opioid receptor following activation by this compound is not currently available in the scientific literature.
Beta-Arrestin Recruitment and Biased Agonism Considerations
The concept of "biased agonism" or "functional selectivity" has emerged as a significant area of research in GPCR pharmacology. It describes the ability of a ligand to preferentially activate one downstream signaling pathway over another. In the context of the kappa opioid receptor, there is considerable interest in developing G-protein biased agonists. It has been hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by G-protein signaling, while some of the undesirable side effects, like dysphoria and sedation, may be linked to the recruitment of β-arrestin. nih.govnih.govwikipedia.org
A G-protein biased KOR agonist would, in theory, provide the desired therapeutic benefits with a reduced side-effect profile. While various synthetic KOR agonists have been characterized for their signaling bias, there is a lack of specific data from assays such as Bioluminescence Resonance Energy Transfer (BRET) to determine the extent to which this compound recruits β-arrestin. nih.govfrontiersin.org Therefore, while it is a potent and selective KOR agonist, its profile as a balanced or biased agonist remains to be experimentally determined.
Structure Activity Relationship Sar of D Ala3 Dynorphin a 1 11 Amide
Contribution of D-Alanine at Position 3 to Pharmacological Profile
The substitution of the glycine (B1666218) residue at position 3 with a D-alanine is a critical modification that significantly influences the pharmacological profile of dynorphin (B1627789) A analogs. This single substitution in (D-Ala3)-Dynorphin A (1-11) amide leads to a highly selective KOR agonist with a similar affinity to the parent compound, Dynorphin A-(1-11)-NH2. mdpi.com This highlights how a simple amino acid replacement can drastically affect receptor selectivity.
In a related cyclic dynorphin analog, the incorporation of D-Ala at position 3 of cyclo[d-Asp2,Dap5]Dyn A-(1−11)NH2 resulted in a 2-fold higher affinity for the KOR and a 16-fold increase in selectivity for the KOR over the mu-opioid receptor (MOR). acs.org In contrast, substituting the L-isomer, Alanine (B10760859), at the same position led to a 2.4-fold decrease in affinity and minimal preference for the KOR over the MOR. acs.org This stereospecific requirement at position 3 underscores the precise conformational constraints imposed by the KOR binding pocket.
Role of N-Terminal Residues in Receptor Recognition
The N-terminal region of dynorphin A, often referred to as the "message" sequence (Tyr-Gly-Gly-Phe), is crucial for receptor recognition and activation. nih.gov The tyrosine residue at position 1 is fundamental for binding to all opioid receptors. nih.gov Studies on various dynorphin analogs have consistently shown that modifications to this N-terminal tetrapeptide can significantly impact receptor affinity and selectivity.
While the focus of this article is on the D-Ala3 substitution, it is important to understand its effect within the context of the entire N-terminal sequence. The substitution of Gly3 with D-Ala appears to induce a conformation that is highly favorable for KOR recognition, while simultaneously being less favorable for MOR and delta-opioid receptor (DOR) binding, thus conferring KOR selectivity.
Influence of C-Terminal Amidation on Potency and Efficacy
The C-terminal amidation of dynorphin analogs, including this compound, generally enhances their potency and metabolic stability. The amide group at the C-terminus removes the negative charge of the carboxylate, which can influence the peptide's interaction with the receptor and its resistance to enzymatic degradation by carboxypeptidases.
While direct comparative studies on the amidated versus non-amidated forms of (D-Ala3)-Dynorphin A (1-11) are not extensively detailed in the provided search results, the general principle in opioid peptide research is that C-terminal amidation is a common strategy to improve pharmacological properties. For instance, in a study of [N-benzylTyr1]Dyn A-(1-11) analogs, C-terminal amidation had little effect on efficacy at the KOR but did result in increased KOR affinity for all linear analogs. nih.govacs.org
Comparative SAR with Dynorphin A (1-11) and Truncated Analogs
The SAR of this compound is best understood when compared with its parent peptide, Dynorphin A (1-11), and other truncated analogs. Dynorphin A (1-11) itself is a potent KOR agonist, retaining similar KOR agonist activity to the full-length Dynorphin A. mdpi.comscispace.com
Truncation studies of dynorphin A have revealed that the C-terminal "address" sequence is critical for KOR selectivity. Analogs shorter than seven amino acids generally lack significant affinity for opioid receptors. nih.govacs.org The positively charged arginine residues at positions 6 and 7 are particularly crucial for binding to the KOR. nih.govacs.org
The substitution of D-Ala at position 3 in the (1-11) amide fragment, as seen in the target compound, builds upon the inherent KOR affinity of the Dynorphin A (1-11) scaffold and further refines its selectivity profile. This highlights a key principle in dynorphin SAR: while the N-terminal "message" sequence is essential for opioid activity, modifications in both the N-terminal and C-terminal regions are crucial for achieving high KOR selectivity and potency.
Interactive Data Table: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogs
| Compound | KOR | MOR | DOR | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | High Affinity | Low Affinity | Low Affinity | High | High |
| Dynorphin A (1-11) amide | High Affinity | Moderate Affinity | Moderate Affinity | Moderate | Moderate |
| cyclo[d-Asp2,Dap5]Dyn A-(1−11)NH2 | 0.21 | 0.22 | - | 1.05 | - |
| cyclo[d-Asp2,D-Ala3,Dap5]Dyn A-(1−11)NH2 | 0.10 | 1.60 | - | 16 | - |
| cyclo[d-Asp2,Ala3,Dap5]Dyn A-(1−11)NH2 | 0.50 | 0.45 | - | 0.9 | - |
Peptide Stability and Enzymatic Degradation Profiles
In Vitro Stability in Biological Matrices
The stability of dynorphin (B1627789) analogs is commonly assessed in vitro using biological matrices such as blood, plasma, or brain homogenates, which contain the peptidases responsible for degradation. The parent peptide, Dynorphin A (1-11) amide, has been shown to have a half-life of 42 minutes in mouse brain homogenates nih.gov.
| Compound | Matrix | Half-Life | Reference |
| Dynorphin A-(1-11)-NH₂ | Mouse Brain Homogenate | 42 min | nih.gov |
| (Leu⁵ psi[CH₂-NH]Arg⁶)DYN A(1-11)-NH₂ | Mouse Brain Homogenate | >500 min | nih.gov |
| [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11) amide | Rat Brain Homogenate | 70 min | researchgate.net |
| [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11) amide | Rat Whole Blood | >3 hours | researchgate.net |
Identification of Key Peptidases Involved in Degradation
The degradation of Dynorphin A and its fragments is carried out by various peptidases present in the brain and peripheral tissues. For the parent peptide, several cleavage sites have been identified. Aminopeptidases are known to rapidly cleave the N-terminal tyrosine (Tyr¹), rendering the peptide inactive at opioid receptors nih.gov. This cleavage of the Tyr¹-Gly² bond is a primary inactivation pathway for many opioid peptides mdpi.com.
Further degradation occurs via endopeptidases, which cleave internal peptide bonds. Studies on Dynorphin A-(1-11)-NH₂ have identified the Leu⁵-Arg⁶, Arg⁶-Arg⁷, Arg⁷-Ile⁸, Ile⁸-Arg⁹, and Pro¹⁰-Lys¹¹ bonds as being particularly susceptible to enzymatic cleavage nih.govnih.gov. The introduction of a D-alanine at position 3 is specifically designed to protect the N-terminal region of the peptide from degradation by aminopeptidases. This modification makes the Tyr¹-Gly² and the subsequent Gly²-D-Ala³ bonds less recognizable to these enzymes, thereby preserving the critical N-terminal tyrosine required for opioid receptor activity.
Strategies for Enhancing Metabolic Resistance
The development of potent and selective peptide ligands requires strategies to overcome their rapid enzymatic degradation nih.gov. The design of (D-Ala3)-Dynorphin A (1-11) amide incorporates one of the most common and effective strategies: the substitution of an L-amino acid with its D-isomer.
Key Strategies for Metabolic Stability:
D-Amino Acid Substitution: As utilized in this compound, incorporating a D-amino acid creates a peptide bond that is resistant to cleavage by naturally occurring L-amino acid-specific peptidases mdpi.comnih.gov. This is particularly effective when placed at or near known cleavage sites, such as the N-terminus nih.gov.
Peptide Bond Modification: Replacing a scissile peptide bond with a non-hydrolyzable surrogate, such as a reduced amide bond (psi[CH₂-NH]), can confer almost complete resistance to proteolysis at that site nih.gov.
Cyclization: Constraining the peptide's flexible structure by forming a cyclic analog can protect cleavage sites by making them inaccessible to peptidases. This has been shown to enhance stability in dynorphin analogs like zyklophin (B10770762) researchgate.netufl.edu.
N-Terminal and C-Terminal Modification: Modifying the ends of the peptide, for example, by N-terminal alkylation (methylation, benzylation) or C-terminal amidation (as is present in this compound), can block the action of exopeptidases (aminopeptidases and carboxypeptidases) nih.govresearchgate.net.
Incorporation of Unnatural Amino Acids: The use of amino acids not typically found in proteins can also increase stability by preventing recognition by peptidases nih.gov.
Pegylation: The conjugation of polyethylene (B3416737) glycol (PEG) to a peptide can increase its size and shield it from enzymatic attack, thereby extending its half-life mdpi.com.
Implications for Preclinical Pharmacokinetics
The enhanced metabolic stability achieved through modifications like the D-Ala³ substitution has significant and favorable implications for the preclinical pharmacokinetic profile of the peptide. Peptides that are rapidly degraded typically have poor bioavailability and a very short duration of action, limiting their therapeutic potential nih.govnih.gov.
By increasing resistance to enzymatic breakdown, the in vivo half-life of this compound is expected to be significantly longer than that of its natural counterpart. This prolonged presence in the system allows for sustained interaction with its target, the kappa opioid receptor. Furthermore, stabilized peptide analogs have demonstrated the ability to cross the blood-brain barrier after systemic administration, a critical property for centrally-acting agents researchgate.netufl.edu. The improved stability and ability to reach central nervous system targets mean that such analogs can be studied for their behavioral and physiological effects in animal models using more convenient administration routes, providing a clearer picture of their potential researchgate.netnih.gov.
In Vitro and in Vivo Preclinical Characterization
Cell-Based Functional Assays for Receptor Activation
The substitution of the glycine (B1666218) residue at position 3 with a D-alanine residue in the Dynorphin (B1627789) A (1-11) amide sequence results in a compound with a strong affinity and remarkable selectivity for the kappa opioid receptor (KOR). nih.gov Cell-based binding assays using cloned human opioid receptors have quantified this interaction.
In competitive binding experiments, (D-Ala3)-Dynorphin A (1-11) amide demonstrated a high affinity for the KOR, with a reported inhibitory concentration (IC50) of 0.76 nM. nih.gov In contrast, its affinity for the mu (μ) and delta (δ) opioid receptors was significantly lower, with IC50 values of 266 nM and 990 nM, respectively. nih.gov This translates to a compound that is approximately 350-fold more selective for the KOR over the MOR and about 1300-fold more selective for the KOR over the DOR. nih.gov This marked selectivity is a significant characteristic of this analog, showing how a simple amino acid substitution can drastically alter the receptor interaction profile. frontiersin.orggoogle.commdpi.com
Functionally, this compound is characterized as a highly selective KOR agonist. frontiersin.orggoogle.commdpi.com Assays such as those measuring guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding are used to determine the functional activity of such ligands. In these assays, agonist binding to a G-protein coupled receptor, like the KOR, stimulates [³⁵S]GTPγS binding. While specific EC50 and Emax values for this compound from GTPγS assays are not detailed in the reviewed literature, it is established as an agonist, and related alanine-substituted analogs have been characterized using this method to determine their efficacy and potency. mdpi.com
Table 1: Opioid Receptor Binding Affinity of this compound This interactive table summarizes the binding affinities (IC50) of the compound for the three main opioid receptors.
| Opioid Receptor Subtype | IC50 (nM) | Selectivity Ratio (KOR vs. Other) |
|---|---|---|
| Kappa (κ) | 0.76 nih.gov | - |
| Mu (μ) | 266 nih.gov | 350-fold nih.gov |
| Delta (δ) | 990 nih.gov | 1300-fold nih.gov |
Tissue-Based Bioassays for Opioid Receptor Activity
The functional activity of opioid ligands is classically determined using isolated tissue preparations, most commonly the guinea pig ileum (GPI) myenteric plexus and the mouse vas deferens (MVD) assays. The GPI preparation is rich in kappa and mu opioid receptors, while the MVD is primarily used to assess activity at delta and kappa receptors.
For dynorphin analogs, the substitution of the glycine at position 2 with a D-alanine has been shown to reduce potency in the guinea pig ileum bioassay for dynorphin-(1-11). novoprolabs.com While this finding relates to a modification at position 2, it highlights the sensitivity of the dynorphin sequence to substitutions within its N-terminal "message" sequence. Specific IC50 values for the this compound in the GPI or MVD assays are not available in the reviewed literature, which often focuses on receptor binding affinities and in vivo effects. nih.govnih.gov However, the characterization of various dynorphin analogs in these assays is a common practice to determine their potency and efficacy in a more physiological environment than cell-based assays. nih.govnih.govnih.gov
Animal Model Studies for Neurobiological Effects
In vivo studies are critical for understanding the physiological and behavioral consequences of a compound's receptor activity. For this compound, animal models have been used to infer its engagement with the central nervous system and its subsequent neurobiological effects.
Direct in vivo receptor occupancy studies, which would quantify the percentage of KORs bound by this compound in the brain at a given time, have not been reported in the available literature. However, strong indirect evidence of central nervous system receptor engagement exists. Studies on other dynorphin A-(1-11) analogs have demonstrated their ability to cross the blood-brain barrier and reach KORs in the central nervous system. nih.gov Furthermore, the potent central effects observed following administration of the Ala3 analog, such as antinociception, strongly imply that it successfully occupies and activates KORs within the CNS. mdpi.com
The dynorphin/KOR system is a key modulator of neurotransmitter systems in the brain, most notably the dopamine (B1211576) system. nih.gov Activation of KORs, particularly in the striatum and nucleus accumbens, is known to inhibit dopamine release. nih.govfrontiersin.orgfrontiersin.org This action is considered a negative feedback mechanism on the brain's reward pathways. nih.govnih.gov
While no studies have directly measured the effect of this compound on dopamine release, its established profile as a potent and selective KOR agonist allows for a strong inference of its action. frontiersin.orgmdpi.com It is expected that, like other KOR agonists such as U-50,488 and endogenous dynorphins, this compound would decrease extracellular dopamine concentrations in brain regions like the nucleus accumbens. nih.govmdpi.comnih.gov This effect is mediated by KORs located on the presynaptic terminals of dopaminergic neurons, where their activation inhibits neurotransmitter release. nih.gov
Clear evidence for the central nervous system engagement of the Ala3-substituted dynorphin analog comes from in vivo behavioral studies. In a mouse tail-withdrawal assay, an analog identified as the Ala³ analogue of a [D-Trp]CJ-15,208 parent peptide, demonstrated potent antinociceptive activity when administered intracerebroventricularly (i.c.v.). mdpi.com This effect indicates a direct action on the central nervous system to modulate pain pathways.
The study reported a potent antinociceptive effect with an ED50 value of 1.04 nmol. mdpi.com This demonstrates that despite having a lower affinity for opioid receptors compared to some other analogs in the same study, the compound produces significant in vivo biological effects, highlighting its robust CNS engagement. mdpi.com
Table 2: In Vivo Antinociceptive Potency This interactive table shows the in vivo potency of an Ala³-containing dynorphin analog in a mouse pain model.
| Assay | Route of Administration | Potency (ED50) | 95% Confidence Interval |
|---|---|---|---|
| Tail-Withdrawal | i.c.v. | 1.04 nmol mdpi.com | 0.45–2.47 nmol mdpi.com |
Compound Index
Comparative Pharmacology with Other Dynorphin Analogs
Comparison of Receptor Selectivity and Efficacy Profiles
The substitution of the glycine (B1666218) residue at position 3 with a D-alanine in the Dynorphin (B1627789) A (1-11) amide sequence brings about a remarkable enhancement in its selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. nih.govnih.gov While native dynorphins bind with high affinity to the KOR, they also exhibit significant affinity for MOR and DOR, which can lead to a broader range of physiological effects. researchgate.net
Research has demonstrated that (D-Ala3)-Dynorphin A (1-11) amide displays a similar affinity for the central KOR as the parent compound, Dynorphin A (1-11)-NH2. nih.gov However, its selectivity for the KOR is greatly increased. Specifically, it shows a 350-fold greater selectivity for the KOR over the MOR and a 1300-fold greater selectivity over the DOR. nih.gov This is a significant improvement compared to the parent compound and other analogs like [Ala3]Dyn A(1-11)-NH2, which also shows enhanced selectivity but to a lesser extent. nih.gov This high selectivity is a desirable characteristic for a pharmacological tool intended to probe the specific functions of the KOR. google.com
The efficacy of these analogs, which is their ability to activate the receptor upon binding, has also been a subject of investigation. While detailed efficacy data for this compound is not extensively reported in the provided context, the focus of many studies has been on the initial binding affinity and selectivity. It is known that Dynorphin A is a full agonist at the KOR. nih.gov The modification at position 3 in this compound appears to primarily influence its selectivity without drastically altering its intrinsic agonist activity at the KOR, making it a highly selective KOR agonist. mdpi.com
Table 1: Opioid Receptor Binding Affinities and Selectivity of Dynorphin Analogs
| Compound | KOR IC50 (nM) | MOR IC50 (nM) | DOR IC50 (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
|---|---|---|---|---|---|
| Dyn A(1-11)-NH2 | 0.58 | - | - | - | - |
| (D-Ala3)Dyn A(1-11)-NH2 | 0.76 | - | - | 350 | 1300 |
| [Ala3]Dyn A(1-11)-NH2 | 1.1 | - | - | 190 | 660 |
Data sourced from a study examining the effects of modifications at residue 3 of dynorphin A(1-11)-NH2. nih.gov
Elucidation of Structural Determinants for Differential Activity
The differential activity observed among dynorphin analogs can be attributed to specific structural modifications. The "message-address" concept posits that the N-terminal portion of the peptide (the "message") is crucial for receptor activation, while the C-terminal portion (the "address") contributes to receptor selectivity. mdpi.com
The substitution of the flexible glycine residue at position 3 with the more constrained D-alanine in this compound is a key structural determinant of its enhanced KOR selectivity. nih.gov This substitution likely induces a conformational change in the N-terminal "message" sequence (Tyr-Gly-Gly-Phe), which affects its interaction with the binding pockets of the different opioid receptors. The D-configuration of the alanine (B10760859) residue is particularly important, as it restricts the peptide's conformational freedom in a way that is favorable for KOR binding and unfavorable for MOR and DOR binding. nih.govmdpi.com
Further structure-activity relationship (SAR) studies have revealed the importance of other residues as well. The N-terminal tyrosine (Tyr1) and the phenylalanine at position 4 (Phe4) are critical for the opioid agonist activity and potency at the KOR. nih.govnih.gov Modifications at other positions have also been shown to influence selectivity. For example, substitution with D-Proline at position 10 enhances KOR selectivity. nih.gov The basic residues in the C-terminal portion of dynorphin A, such as Arginine at positions 6 and 7, are also known to contribute to KOR affinity and agonist potency. nih.govnih.gov
Conversely, certain substitutions can convert an agonist into an antagonist. For instance, replacing Glycine at position 2 with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) can introduce antagonist properties at all three opioid receptors. nih.govnih.gov The conformational constraint imposed by the Tic residue appears to prevent the receptor from adopting an active conformation.
Emerging Research Avenues and Future Perspectives
Integration with Advanced Computational Modeling Techniques
The future of peptide-based drug discovery is intrinsically linked with advanced computational modeling. For (D-Ala3)-Dynorphin A (1-11) amide, these techniques offer a window into the molecular underpinnings of its high receptor selectivity. The substitution of the flexible glycine (B1666218) residue at position 3 with a D-alanine introduces a significant conformational constraint. nih.govmdpi.com This stereochemical alteration is believed to orient the key aromatic residues at positions 1 (Tyrosine) and 4 (Phenylalanine) into a conformation that is highly favorable for binding to the KOR. nih.gov
Computational methods are being employed to dissect these structural dynamics:
Homology Modeling: Three-dimensional models of the kappa, mu, and delta opioid receptors serve as the virtual environment to test ligand interactions. umich.edu
Molecular Docking: These simulations predict the most likely binding pose of this compound within the KOR's binding pocket, identifying key points of contact.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of the peptide and receptor complex over time, revealing how the D-Ala3 substitution stabilizes a KOR-selective conformation. umich.edu
By visualizing and analyzing these interactions, such as the critical salt bridges formed by arginine residues in the peptide's "address" sequence with the receptor, scientists can rationally design new analogs with even greater potency and selectivity. frontiersin.org This in silico approach significantly accelerates the research and development process, moving beyond traditional trial-and-error synthesis.
Exploration of Polypharmacology and Receptor Heterodimerization
While this compound is prized for its KOR selectivity, the broader context of its interactions within the central nervous system involves the complex phenomena of polypharmacology and receptor heterodimerization. nih.govmdpi.com Opioid receptors can form functional pairs (heterodimers), such as KOR-MOR or MOR-DOR, which possess unique pharmacological profiles different from the individual receptor monomers. wjgnet.com
A key future research direction is to understand how this compound interacts with these heterodimeric complexes. Its binding and signaling properties might be significantly altered when encountering a KOR that is paired with a MOR, potentially leading to novel biological effects. This exploration is vital for a comprehensive understanding of the compound's in vivo activity and for designing new ligands that specifically target these receptor dimers for more precise therapeutic effects. wjgnet.com Although the native dynorphin (B1627789) peptides are known to be less selective, the high selectivity of this analog provides a unique chemical tool to probe the specific contributions of KOR activation within the intricate network of opioid receptor signaling. mdpi.com
Potential as a Template for Novel Opioid Receptor Ligands
The well-defined structure-activity relationship (SAR) of this compound makes it an exceptional template for designing the next generation of opioid receptor ligands. The foundational "message-address" concept of opioid peptides, where the N-terminus governs activity and the C-terminus dictates receptor selectivity, is clearly illustrated by this compound. mdpi.com The D-Ala3 modification within the "message" sequence provides a blueprint for achieving high KOR selectivity. nih.gov
This scaffold has already inspired the development of other potent KOR ligands, including antagonists like arodyn and zyklophin (B10770762), which were derived from the dynorphin A structure. nih.govufl.edu Future design strategies based on this compound are likely to include:
Systematic Amino Acid Scans: Replacing other residues in the sequence with natural or unnatural amino acids to fine-tune binding and functional activity.
Conformational Constraint: Introducing cyclic structures through methods like disulfide bridging or ring-closing metathesis to enhance metabolic stability and lock the peptide into its active conformation. nih.govnih.govscispace.com
Peptidomimetic Development: Transitioning from a peptide to a small-molecule drug that mimics the essential features of the original peptide, often leading to improved pharmacokinetic properties. mdpi.com
The following table highlights the significant impact of the position 3 substitution on receptor binding affinity and selectivity, underscoring its importance as a design element.
| Compound | KOR Affinity (IC50, nM) | MOR Affinity (IC50, nM) | DOR Affinity (IC50, nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Dynorphin A (1-11) amide | 0.58 | 13.9 | 240 | 24 | 414 |
| This compound | 0.76 | 266 | 988 | 350 | 1300 |
| (Ala3)-Dynorphin A (1-11) amide | 1.1 | 209 | 726 | 190 | 660 |
| Binding affinity data sourced from research on guinea pig brain membranes. nih.gov A lower IC50 value indicates stronger binding. Selectivity is the ratio of IC50 values (e.g., IC50 MOR / IC50 KOR). |
Addressing Unanswered Questions in Dynorphin Research
The study of this compound is pivotal in addressing long-standing questions in the field of dynorphin biology. A primary enigma is the precise structural mechanism through which a single stereochemical change can impart such a dramatic shift in receptor preference. nih.govmdpi.com While conformational restriction is the accepted theory, high-resolution crystal structures of the peptide bound to the KOR are needed for definitive confirmation.
Another critical area of inquiry is biased agonism. Ligands can activate a receptor to favor one intracellular signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin pathway), which can lead to different physiological outcomes. frontiersin.org Investigating whether this compound is a biased agonist could pave the way for developing KOR-targeted therapeutics that are devoid of undesirable side effects like dysphoria. frontiersin.org
Finally, the dynorphin system in the brain is a complex milieu of different peptide fragments derived from the prodynorphin precursor. frontiersin.orgnih.gov Using precisely defined synthetic analogs like this compound allows researchers to systematically deconstruct this complexity and understand the specific functional roles of KOR activation, providing clarity that is unattainable by studying the native peptide mixture alone.
Q & A
Basic Research Questions
Q. What structural modifications differentiate (D-Ala³)-Dynorphin A (1-11) amide from native dynorphin A, and how do they influence κ-opioid receptor selectivity?
- Answer : The substitution of glycine with D-alanine at position 3 ([D-Ala³]) is a critical structural modification. This stereochemical change enhances resistance to enzymatic degradation while retaining κ-opioid receptor (KOR) selectivity. The C-terminal amidation (NH₂) further stabilizes the peptide against carboxypeptidase cleavage, preserving bioactivity. Native dynorphin A (1-17) undergoes rapid proteolytic truncation in vivo, but the truncated (1-11) amide retains comparable KOR affinity (Ki ≈ 0.13 nM) and selectivity, as shown in receptor binding assays using guinea pig ileum myenteric plexus .
Q. What synthetic strategies are employed to stabilize (D-Ala³)-Dynorphin A (1-11) amide against enzymatic degradation?
- Answer : Key strategies include:
- C-terminal amidation : Replacing the native carboxyl group with an amide (-NH₂) prevents exopeptidase-mediated hydrolysis .
- D-amino acid substitution : The D-Ala³ substitution reduces susceptibility to aminopeptidases, as confirmed by prolonged plasma stability in rodent models .
- Cyclization : Side-chain-to-side-chain cyclization (e.g., between positions 2 and 5) enhances conformational rigidity, as demonstrated in analogues like cycloN,5[Trp³,Trp⁴,Glu⁵]dynorphin A-(1-11)NH₂ .
Advanced Research Questions
Q. How do C-terminal modifications of (D-Ala³)-Dynorphin A (1-11) amide analogues impact their agonist vs. antagonist activity at κ-opioid receptors?
- Answer : Methyl esterification or acetylation of the C-terminal can convert agonists into antagonists. For example, [N-BenzylTyr¹]-Dynorphin A (1-11) analogues with C-terminal amidation exhibit partial agonism, while esterified derivatives show antagonist properties in vitro (IC₅₀ = 12 nM in KOR GTPγS assays). This shift is attributed to altered hydrogen-bonding interactions with receptor residues (e.g., Arg⁷ and Lys¹¹) critical for G-protein coupling .
Q. What experimental approaches resolve contradictions between in vitro binding affinity and in vivo analgesic efficacy of (D-Ala³)-Dynorphin A (1-11) amide?
- Answer : Discrepancies arise due to pharmacokinetic factors (e.g., blood-brain barrier permeability) and administration routes. For instance, pulmonary delivery of [N-Met-Tyr¹]-Dynorphin A (1-13) amide in morphine-tolerant rats extended antinociceptive duration (4.4 ± 2.5 hours) compared to intravenous administration (3.4 ± 1.4 hours). Researchers should combine:
- Receptor selectivity profiling : Use CHO cells expressing cloned KOR, MOR, and DOR to confirm target engagement .
- Pharmacokinetic studies : Measure plasma/brain half-life via LC-MS/MS after subcutaneous vs. pulmonary dosing .
Q. How should researchers design in vivo studies to assess the antinociceptive duration of (D-Ala³)-Dynorphin A (1-11) amide derivatives?
- Answer : Optimal protocols include:
- Tail-flick test : Measure latency increases in rodents at 15-minute intervals post-administration. For example, pulmonary delivery of N-MT Dyn A amide showed a 4.4-hour effect vs. 2.8 hours for the non-amidated form .
- Dose-response curves : Compare ED₅₀ values across routes (IV, SC, pulmonary) to identify bioavailability limitations .
- Tolerance models : Pre-treat animals with morphine (10 mg/kg, 7 days) to evaluate KOR-mediated tolerance reversal .
Methodological Considerations
- Data Contradiction Analysis : When SAR studies show reduced potency despite structural stabilization (e.g., D-Ala³ substitution lowering IC₅₀ in vitro), prioritize functional assays (e.g., cAMP inhibition) over binding assays to capture ligand efficacy nuances .
- Synthetic Validation : Use Kaiser tests for free amino group detection during solid-phase synthesis and MALDI-TOF/MS for sequence confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
